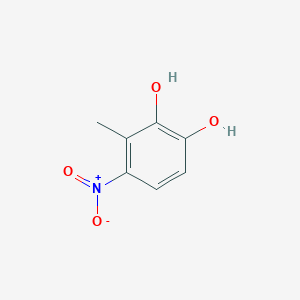

3-methyl-4-nitrobenzene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitrobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTXJDQVEWSWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99936-93-3 | |

| Record name | 3-methyl-4-nitrobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactions of the Hydroxyl Groups:

The two adjacent hydroxyl groups are the most reactive sites for many derivatization reactions.

Etherification: The hydroxyl groups can be converted to ethers through reactions with alkyl halides or sulfates in the presence of a base. O-methylation is a particularly common transformation, often utilized in biological studies to investigate the role of free hydroxyl groups in enzymatic reactions. For instance, bifunctional inhibitors of catechol-O-methyltransferase (COMT) have been synthesized from nitrocatechol derivatives.

Esterification: The hydroxyl groups can be readily esterified by reacting with acyl chlorides, anhydrides, or carboxylic acids under acidic catalysis (Fischer esterification). Acetylation, the formation of acetate (B1210297) esters, is a common derivatization technique used to protect the hydroxyl groups or to facilitate analysis by gas chromatography-mass spectrometry (GC-MS). For example, 4-nitrocatechol (B145892) has been identified in biodegradation samples after direct acetylation with acetic anhydride.

Glycosylation: The attachment of sugar moieties to the hydroxyl groups, known as glycosylation, can significantly increase the water solubility and alter the biological activity of the molecule. This process can occur chemically or enzymatically and is a key transformation in the metabolism of many phenolic compounds.

Reactions of the Nitro Group:

The nitro group can also be a target for modification, although it generally requires more forcing conditions.

Reduction: The nitro group can be reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This transformation dramatically changes the electronic properties of the benzene (B151609) ring, converting the deactivating nitro group into an activating amino group, and introduces a new site for further derivatization.

Analytical Derivatization:

For analytical purposes, especially in chromatography, derivatization is often employed to improve the volatility, thermal stability, or detectability of the analyte.

Silylation: The active hydrogens of the hydroxyl groups can be replaced by a trimethylsilyl (B98337) (TMS) group by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the volatility of the compound, making it suitable for GC-MS analysis.

Acylation with Chromophoric or Fluorophoric Reagents: To enhance detection in liquid chromatography (LC), the hydroxyl groups can be reacted with reagents that introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). Examples of such reagents include 4-nitrobenzoyl chloride and dansyl chloride.

Table 3: Summary of Derivatization Strategies for 3-methyl-4-nitrobenzene-1,2-diol

| Functional Group | Reaction Type | Reagents | Product Functional Group | Purpose |

| Hydroxyl (-OH) | Etherification | Alkyl halides, Sulfates | Ether (-OR) | Modify properties, Protect group |

| Hydroxyl (-OH) | Esterification | Acyl chlorides, Anhydrides | Ester (-O-CO-R) | Modify properties, Protect group, Analytical |

| Hydroxyl (-OH) | Glycosylation | Activated sugars | Glycoside (-O-Sugar) | Increase solubility, Modify bioactivity |

| Nitro (-NO₂) | Reduction | H₂/Pd-C, Sn/HCl | Amino (-NH₂) | Change electronic properties, Further derivatization |

| Hydroxyl (-OH) | Silylation | BSTFA | Trimethylsilyl ether (-O-Si(CH₃)₃) | Analytical (GC) |

| Hydroxyl (-OH) | Acylation | 4-Nitrobenzoyl chloride | Nitrobenzoyl ester | Analytical (LC-UV) |

These derivatization strategies provide a versatile toolkit for manipulating the properties of this compound, enabling a wide range of applications in chemical synthesis, biological studies, and analytical chemistry.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 4 Nitrobenzene 1,2 Diol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For 3-methyl-4-nitrobenzene-1,2-diol, the molecular formula is C₇H₇NO₄. nih.gov

The theoretical exact mass, calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 169.03750770 Da. nih.govnih.gov An HRMS analysis would aim to detect the molecular ion ([M]⁺) or related ions, such as the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻), and confirm that the measured mass-to-charge ratio (m/z) matches this theoretical value within a few parts per million (ppm).

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass (Da) | Predicted Ion |

|---|---|---|

| C₇H₇NO₄ | 169.03750770 | [M-H]⁻ or [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

The analysis of ¹H (proton) and ¹³C NMR spectra provides information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms in a molecule. Although experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds like 3-methyl-4-nitrophenol (B363926) and 4-nitrocatechol (B145892). chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR: The structure of this compound has three distinct types of protons: two aromatic protons, a methyl group, and two hydroxyl groups.

The two aromatic protons at positions 5 and 6 are adjacent and would split each other into doublets (ortho-coupling, J ≈ 8-9 Hz).

The methyl group protons would appear as a sharp singlet.

The two phenolic hydroxyl protons would typically appear as broad singlets, and their chemical shift can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR: The molecule contains seven unique carbon atoms.

The four quaternary carbons (C-1, C-2, C-3, C-4) would appear as singlets. The carbons bonded to the electron-withdrawing hydroxyl (C-1, C-2) and nitro groups (C-4) are expected to be significantly downfield.

The two aromatic carbons bearing a proton (C-5, C-6) would appear as doublets in a proton-coupled spectrum.

The methyl carbon (CH₃) would appear as a quartet in a coupled spectrum at a characteristic upfield position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1-OH | Broad singlet | - | 140-145 |

| C2-OH | Broad singlet | - | 145-150 |

| H-5 | ~6.9-7.1 | Doublet | 115-120 |

| H-6 | ~7.2-7.4 | Doublet | 120-125 |

| CH₃ | ~2.2-2.4 | Singlet | 15-20 |

| C-1 | - | - | 140-145 |

| C-2 | - | - | 145-150 |

| C-3 | - | - | 125-130 |

| C-4 | - | - | 135-140 |

| C-5 | - | - | 115-120 |

| C-6 | - | - | 120-125 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two adjacent aromatic protons (H-5 and H-6), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). An HSQC spectrum would show cross-peaks between H-5 and C-5, H-6 and C-6, and the methyl protons and the methyl carbon, allowing for the definitive assignment of these carbon signals.

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the nitrogen atoms in a molecule.

For this compound, the nitrogen atom of the nitro group would have a characteristic chemical shift in the ¹⁵N NMR spectrum, typically found in the range of -20 to +20 ppm relative to nitromethane.

This technique is particularly valuable for monitoring the chemical transformation of the nitro group. For instance, if the nitro group is reduced to an amino group to form the corresponding amino derivative (N-methyl-4-nitrobenzene-1,2-diamine), the ¹⁵N chemical shift would move significantly upfield to the typical range for aromatic amines. chemicalbook.com This large change in chemical shift provides an unequivocal indicator of the success of the reduction reaction.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. Based on data from the closely related 4-nitrocatechol, the characteristic vibrational frequencies for this compound can be predicted. nist.govnist.gov

Hydroxyl (-OH) Group: Broad O-H stretching vibrations are expected in the IR spectrum between 3300 and 3600 cm⁻¹. The presence of two hydroxyl groups and potential intramolecular hydrogen bonding with the adjacent nitro group may result in a complex band shape.

Nitro (-NO₂) Group: The nitro group gives rise to two very strong and characteristic stretching bands. The asymmetric stretch (ν_as) is anticipated around 1500-1550 cm⁻¹, and the symmetric stretch (ν_s) is expected around 1300-1360 cm⁻¹. nsf.gov

Aromatic Ring: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. C=C ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

Methyl (-CH₃) Group: Aliphatic C-H stretching vibrations of the methyl group would be found between 2850 and 3000 cm⁻¹.

Table 3: Predicted IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3300-3600 (broad) | Weak |

| Nitro | Asymmetric stretch | 1500-1550 (strong) | Strong |

| Nitro | Symmetric stretch | 1300-1360 (strong) | Medium |

| Aromatic | C-H stretch | 3000-3100 (medium) | Strong |

| Aromatic | C=C stretch | 1400-1600 (multiple bands) | Strong |

| Methyl | C-H stretch | 2850-3000 (medium) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The nitrated aromatic ring in this compound acts as a chromophore. Data from related compounds like 4-nitrocatechol and 3-nitrophenol (B1666305) indicate that multiple absorption bands should be expected. docbrown.info

The electronic system involves π → π* transitions associated with the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the hydroxyl and nitro groups. The presence of both electron-donating (-OH, -CH₃) and electron-withdrawing (-NO₂) groups extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic shift). It is predicted that the compound will exhibit two main absorption bands. The compound is likely to be pale yellow, as the absorption tail may extend into the blue end of the visible spectrum.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λ_max (nm) | Solvent | Associated Electronic Transition |

|---|---|---|

| ~270-290 | Ethanol/Methanol | π → π* |

| ~340-350 | Ethanol/Methanol | π → π* and n → π* |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. While a specific crystal structure for this compound is not publicly available in major crystallographic databases, analysis of closely related structures provides valuable insights into the expected molecular geometry and packing interactions.

Detailed crystallographic data for analogous compounds, such as 1-chloro-2-methyl-4-nitrobenzene and 3-methyl-4-nitrophenol, offer a basis for understanding the solid-state conformation of this compound. researchgate.netresearchgate.net For instance, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, a compound with a similar substitution pattern on the benzene ring, reveals a nearly planar molecule. researchgate.netmdpi.com The nitro group is only slightly twisted out of the plane of the benzene ring, indicating significant resonance stabilization. researchgate.netmdpi.com

Based on these related structures, the key crystallographic parameters for this compound can be predicted. The molecule is expected to be largely planar, with the nitro group exhibiting a small dihedral angle with respect to the benzene ring. The crystal lattice will likely be dominated by a strong hydrogen-bonding network involving the two hydroxyl groups and the nitro group.

To provide a concrete example of the type of data obtained from X-ray crystallography, the crystallographic data for 1-chloro-2-methyl-4-nitrobenzene is presented below.

| Parameter | Value |

|---|---|

| Formula | C₇H₆ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

| Z | 4 |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds. youtube.comnih.govyoutube.com

As this compound itself is an achiral molecule, it does not exhibit a CD spectrum. However, the introduction of a chiral center, for instance, by derivatizing one of the hydroxyl groups with a chiral auxiliary or by synthesizing a derivative with a chiral substituent on the aromatic ring, would yield a chiral molecule amenable to CD spectroscopic analysis.

While no specific chiral derivatives of this compound and their corresponding CD spectra are reported in the scientific literature, the principles of CD spectroscopy can be applied to hypothesize their analysis. The CD spectrum of a chiral derivative would be expected to show characteristic Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the chromophoric nitrobenzene-1,2-diol system.

The sign and magnitude of these Cotton effects would be directly related to the stereochemistry of the chiral center(s) in the molecule. nih.gov For example, a pair of enantiomers would exhibit mirror-image CD spectra. This property is invaluable for determining the absolute configuration of a newly synthesized chiral molecule by comparing its experimental CD spectrum with that predicted by theoretical calculations or with the spectra of structurally related compounds of known stereochemistry.

Furthermore, CD spectroscopy could be employed to study the conformational changes in chiral derivatives of this compound. Changes in the CD spectrum upon variation of solvent polarity, temperature, or pH would indicate conformational flexibility and could provide insights into the non-covalent interactions that stabilize certain conformations.

The following table outlines the potential application of CD spectroscopy for a hypothetical chiral derivative of this compound.

| Parameter | Description |

|---|---|

| Chiral Derivative Synthesis | Introduction of a chiral center, e.g., by esterification with a chiral acid. |

| Expected Chromophores | The nitro-substituted benzene ring system. |

| Expected CD Signal | Cotton effects in the UV-Vis region corresponding to the π→π* and n→π* transitions of the chromophore. |

| Information Obtained | Determination of absolute configuration, conformational analysis, and studying intermolecular interactions. |

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Nitrobenzene 1,2 Diol

Molecular Dynamics (MD) Simulations of Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations can reveal valuable information about the interactions of 3-methyl-4-nitrobenzene-1,2-diol with its environment, such as solvents or biological macromolecules.

An MD simulation for this compound would typically involve:

Defining a force field that describes the potential energy of the system.

Placing the molecule in a simulation box, often with solvent molecules like water.

Simulating the system's evolution over time by solving Newton's equations of motion.

Insights gained from MD simulations could include:

Solvation Effects: How water molecules arrange around the solute and the influence of hydrogen bonding. Studies on 4-nitrocatechol (B145892) have already examined the influence of water solvation on its structure. researchgate.net

Diffusion Coefficients: Calculating how the molecule moves through a medium. For example, MD simulations of nitrobenzene (B124822) in ionic liquids have been used to determine its diffusion coefficient and interaction energies. researchgate.net

Binding Interactions: If a biological target is known, MD can simulate the binding process, revealing key intermolecular interactions and conformational changes. This is particularly relevant as nitrocatechol derivatives are known enzyme inhibitors. nih.gov

For instance, MD simulations have been used to understand how the interaction between nitrobenzene and ionic liquids affects its diffusion, showing that strong interactions can decrease the diffusion coefficient. researchgate.net A similar approach could elucidate the behavior of this compound in various chemical environments.

Structure-Activity Relationship (SAR) Modeling (in silico approaches)

Structure-Activity Relationship (SAR) modeling is a computational technique used to determine how the chemical structure of a compound influences its biological activity. nih.gov These in silico methods are crucial in drug discovery for optimizing lead compounds. nih.gov

Given that nitrocatechol derivatives are known to inhibit enzymes like Catechol-O-Methyltransferase (COMT), a SAR study for this compound and its analogs would be highly relevant. nih.gov Such a study would involve:

Dataset Compilation: Assembling a series of related molecules with measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: Computing various molecular descriptors for each molecule, which quantify physicochemical properties (e.g., LogP, molecular weight, electronic properties from DFT).

Model Generation: Using statistical methods or machine learning to build a mathematical model that correlates the descriptors with biological activity.

The goal is to understand which structural features are critical for activity. For example, in a series of inhibitors, SAR studies can reveal that adding a specific functional group dramatically improves potency, while another group diminishes it. nih.gov This allows for the rational design of new, more potent compounds. nih.gov For this compound, a SAR study could explore how modifications to the methyl, nitro, and hydroxyl groups on the benzene (B151609) ring affect its inhibitory potential against targets like COMT or monoamine oxidase (MAO). nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be validated against experimental measurements. This synergy is powerful for confirming molecular structures and understanding electronic transitions.

For 4-nitrocatechol, a close analog, Time-Dependent Density Functional Theory (TD-DFT) has been successfully used to simulate its UV-visible absorption spectrum. researchgate.netuci.edu The calculations showed excellent agreement with the experimental spectrum, with the main absorption band predicted around 347 nm. uci.edu The assignment of absorption bands to specific electronic transitions (e.g., n → π* or π → π*) is made possible by analyzing the molecular orbitals involved. researchgate.net

Similarly, vibrational spectra (Raman and IR) can be predicted. DFT calculations of vibrational frequencies for 4-nitrocatechol have enabled a complete assignment of its experimental Raman spectrum, clarifying how vibrational modes change upon deprotonation. researchgate.net

For this compound, similar computational approaches would be expected to yield accurate predictions of its key spectral features.

Table 1: Predicted vs. Experimental Spectral Data for 4-Nitrocatechol

| Spectral Type | Computational Method | Predicted Feature | Experimental Feature |

| UV-visible | TD-PBE0/6-311+G(d) | Lowest-energy band at 347 nm uci.edu | Peak at 346 nm researchgate.net |

| Raman | DFT | Complete assignment of normal modes researchgate.net | Spectra recorded at varying pH researchgate.net |

This table uses data for the closely related compound 4-nitrocatechol to illustrate the predictive power of computational methods.

Tautomeric Forms and Conformational Analysis

Molecules like this compound can exist in different tautomeric forms and have various spatial arrangements (conformations) due to the rotation of flexible groups.

Conformational Analysis: The primary sources of conformational flexibility in this compound are the rotations around the C-O bonds of the hydroxyl groups and the C-N bond of the nitro group. DFT calculations can be used to map the potential energy surface associated with these rotations. Studies on 4-nitrocatechol have investigated the effects of torsion and pyramidalization of the -NO₂ group on the molecule's energy. uci.edu Computational analysis of 4-nitrocatechol has also compared the lower energy stable structures of its neutral and deprotonated forms. researchgate.net Such analyses identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers to rotation between different conformers.

This information is crucial for understanding the molecule's shape, which in turn dictates its ability to interact with other molecules, including biological receptors.

Mechanistic Studies of Biological Interactions of 3 Methyl 4 Nitrobenzene 1,2 Diol Non Clinical Focus

Enzyme Inhibition/Activation Studies (Mechanistic in vitro or in silico)

Following a comprehensive review of scientific literature, no specific mechanistic studies detailing the inhibition or activation of Catechol-O-methyltransferase (COMT) by 3-methyl-4-nitrobenzene-1,2-diol were identified.

There are currently no available scientific studies that investigate the mechanistic interactions or inhibitory effects of this compound on lipoxygenase enzymes.

Research into the microbial degradation of dinitrotoluenes has elucidated a specific enzymatic pathway involving the formation and subsequent metabolism of this compound. In studies using bacterial strains such as Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863, this compound is not a substrate for nitroreductase but is instead a key intermediate in the aerobic degradation pathway of 2,6-dinitrotoluene (2,6-DNT) asm.orgnih.govdtic.milresearchgate.net.

The formation occurs via a dioxygenation reaction where an enzyme converts 2,6-DNT into this compound, accompanied by the release of a nitrite (B80452) group nih.govresearchgate.net. Following its formation, this compound serves as a substrate for an extradiol ring-cleavage enzyme asm.orgnih.gov. This enzymatic action opens the aromatic ring, yielding 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid. This product is then further converted into 2-hydroxy-5-nitropenta-2,4-dienoic acid asm.orgnih.govdtic.mil.

Interestingly, bacterial strains capable of degrading 2,4-dinitrotoluene can also convert 2,6-DNT to this compound, but they are unable to metabolize the resulting compound further asm.orgnih.gov. In these instances, this compound did not demonstrate inhibitory effects on 4-methyl-5-nitrocatechol monooxygenase, another key enzyme in a related degradation pathway asm.orgnih.govdtic.milresearchgate.net.

Table 1: Enzymatic Formation and Metabolism of this compound

| Precursor/Substrate | Enzyme Action | Product(s) | Source Organism(s) |

|---|---|---|---|

| 2,6-Dinitrotoluene | Dioxygenation | This compound, Nitrite | Burkholderia cepacia JS850, Hydrogenophaga palleronii JS863 |

| This compound | Extradiol Ring Cleavage | 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid | Burkholderia cepacia JS850, Hydrogenophaga palleronii JS863 |

Receptor Binding and Ligand-Target Interactions (in vitro or in silico)

No research data from in vitro or in silico studies are available concerning the receptor binding properties or specific ligand-target interactions of this compound.

Antioxidant Activity Mechanisms (in vitro)

A review of existing scientific literature yielded no studies that have investigated or characterized the potential antioxidant activity or associated mechanisms of this compound in an in vitro setting.

Interactions with Nucleic Acids and Proteins (in vitro)

There are no published in vitro studies available that describe or investigate the potential interactions between this compound and nucleic acids or proteins.

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 3-methyl-4-nitrocatechol |

| 2,6-Dinitrotoluene | 2,6-DNT |

| 2,4-Dinitrotoluene | 2,4-DNT |

| 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid | |

| 2-hydroxy-5-nitropenta-2,4-dienoic acid |

Cellular Pathway Modulation at the Molecular Level (in vitro)

A comprehensive review of scientific literature reveals a notable absence of published research specifically investigating the in vitro modulation of cellular pathways at the molecular level by this compound. Despite searches for mechanistic studies detailing its interactions with cellular signaling cascades, protein functions, or gene expression, no specific data for this compound could be identified.

Consequently, there are no available research findings to populate data tables regarding its effects on cellular pathway modulation. The scientific community has yet to publish in vitro studies that would elucidate the specific molecular targets or mechanisms of action for this compound.

It is important to note that while research exists for structurally similar compounds, the strict focus of this article is solely on this compound. Therefore, findings related to other molecules are not included here to maintain scientific accuracy and adherence to the specified scope. Further research is required to determine the cellular and molecular interactions of this compound.

Environmental Fate and Degradation Pathways of 3 Methyl 4 Nitrobenzene 1,2 Diol Non Toxicology Focus

Photodegradation Mechanisms and Products

Photolysis, the cleavage of chemical bonds by light, is a primary mechanism for the degradation of many organic pollutants. For nitrocatechols, the rate and products of photolysis can be significantly influenced by the surrounding medium. For instance, the photolysis of 4NC is reportedly more efficient in organic aerosol particles than in aqueous environments like cloud or fog droplets. acs.orguci.edu The quantum yield of 4NC photolysis was found to be lower in a glassy isomalt (B1678288) matrix compared to liquid isopropanol (B130326), suggesting that the physical state of the environmental compartment plays a crucial role. acs.org

In solution, the photodegradation products of 4NC in isopropanol primarily result from oxidation. acs.org However, in a solid matrix, photoreduction and dimerization products have been observed. acs.org In the atmosphere, gas-phase reactions with hydroxyl (OH) radicals are a significant sink for nitrocatechols. Studies on 3-nitrocatechol and 5-methyl-3-nitrocatechol suggest that photolysis could be a major degradation process, with atmospheric lifetimes estimated to be as short as a couple of hours. copernicus.org The reaction of catechol with OH and NO3 radicals in the presence of NOx has been shown to produce 4-nitrocatechol (B145892), indicating that atmospheric chemistry can also lead to the formation of such compounds. acs.org

Table 1: Photodegradation Data for Related Nitrocatechols

| Compound | Condition | Observation | Reference |

| 4-Nitrocatechol | Isomalt glass vs. isopropanol | Lower quantum yield in isomalt glass. | acs.org |

| 4-Nitrocatechol | Water vs. organic matrices | Lower photolysis rates in water. | acs.orguci.edu |

| 4-Nitrocatechol | Isopropanol solution | Oxidation products dominate. | acs.org |

| 4-Nitrocatechol | Solid isomalt | Photoreduction and dimerization products observed. | acs.org |

| 3-Nitrocatechol | Gas-phase photolysis | Estimated atmospheric lifetime of up to 2 hours. | copernicus.org |

| 5-Methyl-3-nitrocatechol | Gas-phase photolysis | Estimated atmospheric lifetime of up to 2 hours. | copernicus.org |

Biodegradation Pathways by Microorganisms

The microbial degradation of nitroaromatic compounds is a key process in their removal from the environment. While specific studies on 3-methyl-4-nitrobenzene-1,2-diol are limited, extensive research on the closely related compound 3-methyl-4-nitrophenol (B363926) (3M4NP) offers a robust model for its biodegradation. Several bacterial strains, particularly from the genus Burkholderia and Rhodococcus, have been identified for their ability to degrade 3M4NP and other nitroaromatic compounds. nih.govmuni.czfrontiersin.org

Aerobic and Anaerobic Degradation

Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. In the case of 3M4NP, aerobic degradation pathways have been more extensively studied. Strains like Burkholderia sp. SJ98 can utilize 3M4NP as a sole source of carbon and energy. frontiersin.orgresearchgate.net The initial step in the aerobic degradation of 3M4NP by this strain involves the monooxygenation of the aromatic ring. nih.govfrontiersin.org

Information regarding the strictly anaerobic degradation of this compound is not well-documented in the reviewed literature. However, the degradation of other nitroaromatic compounds is known to proceed through reductive pathways under anaerobic conditions, where the nitro group is successively reduced to nitroso, hydroxylamino, and amino groups.

Identification of Microbial Metabolites

During the biodegradation of 3M4NP by Burkholderia sp. strain SJ98, key intermediates have been identified. The initial enzymatic attack leads to the formation of methyl-1,4-benzoquinone (MBQ) , which is then reduced to methylhydroquinone (MHQ) . nih.govfrontiersin.org These intermediates are formed before the aromatic ring is cleaved. nih.govfrontiersin.org In some earlier studies with other bacterial strains, catechol was proposed as a major intermediate, suggesting that different microorganisms may employ different metabolic strategies. researchgate.net

Table 2: Identified Microbial Metabolites in the Degradation of 3-Methyl-4-nitrophenol

| Metabolite | Precursor | Degrading Microorganism | Reference |

| Methyl-1,4-benzoquinone (MBQ) | 3-Methyl-4-nitrophenol | Burkholderia sp. strain SJ98 | nih.govfrontiersin.org |

| Methylhydroquinone (MHQ) | Methyl-1,4-benzoquinone | Burkholderia sp. strain SJ98 | nih.govfrontiersin.org |

| Catechol | 3-Methyl-4-nitrophenol | Ralstonia sp. SJ98 (earlier classification) | researchgate.net |

Enzyme Systems Involved in Biotransformation

The enzymatic machinery responsible for the degradation of 3M4NP in Burkholderia sp. strain SJ98 has been partially characterized. The initial monooxygenation of 3M4NP to MBQ is catalyzed by a PNP 4-monooxygenase (PnpA) . nih.govfrontiersin.org This enzyme exhibits a specific activity for 3M4NP. nih.govfrontiersin.org The subsequent reduction of MBQ to MHQ is carried out by a 1,4-benzoquinone reductase (PnpB) . nih.govfrontiersin.org Further degradation of MHQ likely involves a ring-cleavage dioxygenase and other enzymes of the lower pathway, such as PnpCD, PnpE, and PnpF, which are also involved in the catabolism of p-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP). nih.govfrontiersin.org

Chemical Degradation in Various Environmental Media

The chemical degradation of this compound in different environmental media, such as water and soil, is influenced by factors like pH and the presence of other chemical species. While direct data for this specific compound is lacking, studies on related compounds like catechol and other nitrophenols provide relevant information. In aqueous solutions, the abiotic transformation of catechol is influenced by pH, dissolved oxygen, and temperature. nih.gov Autoxidation of catechol is more rapid at higher pH and in the presence of oxygen. nih.gov The presence of other compounds can also influence the degradation pathways; for example, catechol can catalyze the chemical oxidation of 1-naphthol. nih.gov

Abiotic Transformation Processes

Abiotic transformation processes, other than photodegradation, can contribute to the environmental fate of this compound. These processes can include reactions with naturally occurring oxidants and reductants in the environment.

The transformation of catechol, a structural component of the target molecule, is enhanced in the presence of humic substances and metal ions with variable valences, such as iron. researchgate.net Humic substances can promote the transformation of catechol, particularly in the presence of air, through the generation of reactive oxygen species. researchgate.net These findings suggest that in soil and sediment environments, the interaction with natural organic matter and minerals could be an important factor in the abiotic transformation of this compound.

Advanced Analytical Methodologies for Detection and Quantification of 3 Methyl 4 Nitrobenzene 1,2 Diol in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 3-methyl-4-nitrobenzene-1,2-diol. nsf.govresearchgate.net Method development for this compound typically involves optimizing several key parameters to achieve effective separation and sensitive detection.

A common approach utilizes reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov For the analysis of this compound and related compounds, a C18 column is frequently employed. researchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, sometimes with additives like acetic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in mass spectrometry detection. nih.govresearchgate.netacs.org

A study detailing the analysis of 3-methyl-4-nitrophenol (B363926), a closely related compound, in mice urine utilized a mobile phase of acetonitrile and water (60:40) with a flow rate of 1 mL/min, achieving a retention time of 2.81 minutes. phmethods.net The limit of detection for this method was reported to be 0.87 μg/mL. phmethods.net Another method for the determination of various nitrophenols, including 3-methyl-4-nitrophenol, used a mobile phase of methanol/water (60:40) with sodium perchlorate (B79767) and glacial acetic acid. acs.org

Interactive Data Table: HPLC Method Parameters for Nitrophenol Analysis

| Parameter | Value | Reference |

| Column | Luna 5µ C18 (250 x 4.80 mm) | researchgate.net |

| Mobile Phase | Acetonitrile:Water (90:10) | researchgate.net |

| Flow Rate | 0.8 mL/min | researchgate.net |

| Detection Wavelength | 237 nm | researchgate.net |

| Retention Time | 7.3 min | researchgate.net |

| Column | Kinetex 2.6u PFP 100A (100 mm L. x 2.10mm I.D.) | shimadzu.com |

| Mobile Phase | A: Water, B: Methanol (Gradient) | shimadzu.com |

| Flow Rate | 0.5 mL/min | shimadzu.com |

| Oven Temperature | 40 ºC | shimadzu.com |

| Column | Not specified | phmethods.net |

| Mobile Phase | Acetonitrile:Water (60:40) | phmethods.net |

| Flow Rate | 1 mL/min | phmethods.net |

| Detection Wavelength | 270 nm | phmethods.net |

| Retention Time | 2.81 min (for 3-methyl-4-nitrophenol) | phmethods.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, direct analysis of polar compounds like this compound by GC can be challenging due to their low volatility and potential for interaction with the GC column. researchgate.net To overcome these limitations, a derivatization step is often employed to convert the analyte into a more volatile and less polar derivative. researchgate.netyoutube.com

Common derivatization reagents for phenolic compounds include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA). youtube.comresearchgate.net The resulting trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) derivatives are more amenable to GC analysis. researchgate.net For instance, the analysis of phenols and nitrophenols in rainwater has been successfully performed using SPME followed by GC-MS after derivatization with MDBSTFA. researchgate.net Another approach involves acetylation with acetic anhydride. nih.gov

Once derivatized, the sample is introduced into the GC-MS system, where the compounds are separated based on their boiling points and then detected by the mass spectrometer, which provides both qualitative and quantitative information. researchgate.netnih.gov

Interactive Data Table: GC-MS Derivatization and Analysis of Nitrophenols

| Analyte Group | Derivatization Reagent | Key Findings | Reference |

| Phenols and Nitrophenols | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA) | TBDMS derivatives provide confident identification due to the specific M-57 ion in electron-impact mode. | researchgate.net |

| 4-Nitrocatechol (B145892) | Acetic anhydride | Successful identification and quantification of 4-nitrocatechol diacetate in biodegradation samples. | nih.gov |

| Catecholamines | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and N-methyl-bis(heptafluorobutyramide) (MBHFBA) | Selective derivatization to form O-TMS, N-heptafluorobutylacyl derivatives proved most effective for sensitivity and separation. | koreascience.kr |

| Nitrite (B80452) and Nitrate (B79036) | Pentafluorobenzyl bromide | Simultaneous derivatization and quantification of nitrite and nitrate in biological fluids. | nih.gov |

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged and polar molecules, making it a suitable alternative for the analysis of nitrophenolic compounds. bohrium.comakjournals.com The separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary filled with a buffer solution. nih.gov

For the separation of nitrophenol isomers, which can be challenging by other methods, CE has shown significant promise. bohrium.comresearchgate.net The optimization of separation conditions, such as buffer pH, concentration, and the use of organic modifiers like methanol, is crucial for achieving high resolution. bohrium.com For instance, the separation of o-, m-, and p-nitrophenol was achieved by simply adjusting the run buffer with methanol, resulting in high theoretical plate counts. researchgate.net The use of additives like β-cyclodextrin can further enhance the separation of closely related isomers by forming host-guest complexes. akjournals.com Detection in CE is often performed using UV-Vis spectrophotometry, but coupling with mass spectrometry (CE-MS) can provide enhanced sensitivity and specificity. nih.govresearchgate.net

Interactive Data Table: Capillary Electrophoresis Conditions for Nitrophenol Separation

| Parameter | Condition | Outcome | Reference |

| Buffer Additive | Methanol | Successful separation of o-, m-, and p-nitrophenol isomers. | researchgate.net |

| Buffer System | Sodium borate (B1201080) - sodium carbonate | Favorable for nitrophenol isomer separation. | bohrium.com |

| Detection Wavelength | 191 nm | Selected for optimal detection of nitrophenols. | bohrium.com |

| Complexing Agent | β-cyclodextrin | Improved resolution of eight nitrophenols via host-guest complexation. | akjournals.com |

| Detection Method | Amperometric Detection | Rapid (120 s/sample) simultaneous determination of five priority nitrophenolic pollutants. | researchgate.net |

Electrochemical Sensing Mechanisms

Electrochemical sensors provide a rapid, cost-effective, and often portable means for the detection of electroactive compounds like this compound. nih.govresearchgate.net These sensors operate by measuring the change in an electrical signal (current or potential) that occurs when the analyte interacts with the electrode surface. youtube.com

The detection of nitroaromatic compounds typically involves their electrochemical reduction at the working electrode. nih.gov The electrode material plays a critical role in the sensitivity and selectivity of the sensor. Various materials, including glassy carbon, carbon paste, and modified electrodes, have been employed. researchgate.netnih.gov Modifications with nanomaterials such as graphene derivatives, carbon nanohorns, and metal oxides can significantly enhance the sensor's performance by increasing the surface area and catalytic activity. frontiersin.orgmdpi.comrsc.org

For example, a glassy carbon electrode modified with a poly(riboflavin) film showed excellent sensitivity for the detection of catechol. nih.gov Another study reported the use of a screen-printed carbon electrode for the single-run detection of various nitroaromatic compounds, where the reduction potential shifted based on the substituent group. nih.gov

Interactive Data Table: Electrochemical Sensors for Nitroaromatic Compounds

| Electrode Modification | Analyte | Key Performance Metric | Reference |

| Electrochemically preanodized screen-printed carbon electrode | Nitroaromatic compounds | Linear detection range up to 100 µM, detection limit of 0.42 µM for chloramphenicol. | nih.gov |

| Poly(riboflavin) modified carbon nanotube paste electrode | Catechol | Detection limit of 0.0039 µM using differential pulse voltammetry. | nih.gov |

| β-cyclodextrin/carbon nanohorn nanohybrids | 1-chloro-4-nitrobenzene | Detection limit of 9.0 nM. | rsc.org |

| SrTiO3/Ag/rGO composite | 4-Nitrophenol | Linear response range of 0.1–1000 µM, detection limit of 0.03 µM. | acs.org |

| Zinc ferrite (B1171679) nanoparticles on graphitic-carbon nitride | 4-Nitrophenol | Linear current response from 0.015 to 724.17 µM. | mdpi.com |

Hyphenated Techniques in Analysis (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the sensitive and selective determination of this compound in intricate matrices like atmospheric aerosols and biological fluids. nih.govnih.govrsc.org

In LC-MS/MS, the HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer. rsc.org The first mass spectrometer (MS1) selects the precursor ion of the target analyte (e.g., the molecular ion of this compound). This ion is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces background noise, leading to very low detection limits. researchgate.net

A method for the simultaneous quantification of nitrocatechols, nitrophenols, and other related compounds in atmospheric particulate matter using LC-MS/MS reported limits of detection ranging from 0.1 to 1.0 μg/L. researchgate.net Another study on the analysis of phenols in water by LC/MS/MS with an APCI interface achieved LODs of 0.02 ~ 0.25 µg/L for most of the targeted phenols. shimadzu.com These examples highlight the exceptional sensitivity and selectivity of LC-MS/MS for trace analysis. researchgate.netacs.org

Interactive Data Table: LC-MS/MS Methods for Nitroaromatic Compounds

| Analyte(s) | Matrix | Key Findings | Reference |

| Methyl nitrocatechols, nitroguaiacols, 4-nitrocatechol, etc. | Atmospheric Aerosol | A new LC/MS method provided better separation and specificity for targeted analytes. | nih.gov |

| Nitrocatechols, nitrophenols, nitroguaiacols, nitrosalicylic acids | Atmospheric Particulate Matter | LODs from 0.1 to 1.0 μg/L; aerosol concentrations up to 152 ng/m³ for 4-nitrocatechol. | researchgate.net |

| Phenol and nine substituted phenols | Treated and Reservoir Water | LODs of 0.02 ~ 0.25 µg/L for most phenols using an APCI interface. | shimadzu.com |

| Nitroaromatic and oxygenated aromatic species | Atmospheric Aerosol | Revealed aging profiles of individual organic aerosol species with half-life times indicating susceptibility to aging. | acs.org |

Emerging Applications and Role of 3 Methyl 4 Nitrobenzene 1,2 Diol in Materials Science and Chemical Synthesis Non Clinical Focus

Precursor in Polymer Chemistry

While direct polymerization of 3-methyl-4-nitrobenzene-1,2-diol is not extensively documented in dedicated studies, its structural features, particularly the catechol moiety, suggest its potential as a valuable monomer or precursor in polymer chemistry. Catechol-containing polymers are of significant interest due to their adhesive properties and redox activity. For instance, research into catechol-containing polyacrylamides has demonstrated their strong adhesive capabilities, drawing inspiration from the adhesive proteins of marine mussels. nih.gov The synthesis of these polymers often involves the polymerization of monomers like N-(3,4-dihydroxyphenethyl)acrylamide (a dopamine (B1211576) derivative), highlighting the utility of the catechol group in forming robust polymer structures. nih.gov

Furthermore, the aromatic nature of this compound makes it a candidate for the synthesis of microporous organic polymers. Covalent triazine-based polymers, for example, have been synthesized from inexpensive aromatic nitrile precursors through reactions like the Friedel–Crafts reaction, resulting in materials with high surface areas suitable for gas storage and separation. rsc.org The presence of the nitro group on the this compound ring could further influence the electronic properties and porosity of such polymers. The potential for this compound to be incorporated into polymer backbones could lead to materials with tailored thermal, mechanical, and adhesive properties.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Monomer/Precursor Role | Resulting Polymer Properties |

|---|---|---|

| Polyacrylates/Polymethacrylates | As a comonomer with acrylic acid or methyl methacrylate (B99206) after suitable functionalization. | Enhanced adhesion, redox activity, potential for post-polymerization modification. |

| Polyesters | As a diol component in condensation polymerization with dicarboxylic acids. | Modified thermal stability, introduction of nitro-functional groups. |

| Covalent Organic Frameworks (COFs) | As a building block for creating porous, crystalline polymers. | Tunable porosity, high surface area for gas storage or catalysis. |

| Polyethers | Through Williamson ether synthesis with dihaloalkanes. | Introduction of catechol and nitro functionalities into the polymer backbone. |

Ligand in Coordination Chemistry

The catechol unit of this compound, with its two adjacent hydroxyl groups, is a classic bidentate ligand capable of forming stable complexes with a wide variety of metal ions. While specific studies on the coordination chemistry of this compound are not prominent, the behavior of related catechol derivatives provides a strong indication of its potential. Catechols are known to coordinate with numerous metals, including iron, copper, titanium, and lanthanides, forming colorful and often redox-active complexes.

The electronic properties of the resulting metal complexes would be significantly influenced by the methyl and nitro substituents on the aromatic ring. The electron-donating methyl group and the electron-withdrawing nitro group would modulate the electron density on the catechol ring, thereby affecting the stability and reactivity of the metal complexes. These complexes could find applications in catalysis, as sensors for specific metal ions, or as precursors for metal-containing materials. The nitro group, in particular, could be chemically modified post-coordination to introduce further functionality.

Building Block in Organic Synthesis of Complex Molecules

The compound this compound serves as a valuable intermediate and building block in the synthesis of more complex organic molecules. ontosight.ai Its synthesis is often achieved through the nitration of 4-methylcatechol (B155104). ontosight.ai The presence of multiple functional groups—two hydroxyls, a methyl group, and a nitro group—on a benzene (B151609) ring provides numerous handles for synthetic transformations. ontosight.ai

This versatility allows for its use as a starting material in multi-step syntheses. For example, the hydroxyl groups can be selectively protected or activated, the nitro group can be reduced to an amine to introduce a new reactive site, and the aromatic ring can undergo further electrophilic or nucleophilic substitution reactions. This makes this compound a useful precursor for the synthesis of a variety of organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. ontosight.ai

Role in Dye Chemistry and Pigment Synthesis

Historically and currently, one of the significant applications of this compound is as an intermediate in the synthesis of dyes and pigments. ontosight.ai The fundamental chemistry of many dyes, particularly azo dyes, involves the reaction of a diazonium salt with an electron-rich coupling component. nih.govnairaproject.com Phenolic compounds, such as catechols, are excellent coupling partners in these reactions. nairaproject.com

The synthesis of an azo dye using this compound would typically involve the diazotization of a primary aromatic amine to form a diazonium salt. This salt then acts as an electrophile and attacks the electron-rich catechol ring of this compound, leading to the formation of an azo compound characterized by the -N=N- chromophore. The color of the resulting dye can be tuned by the choice of the aromatic amine and the substituents on both aromatic rings. The methyl and nitro groups on the this compound moiety would influence the final color and properties, such as lightfastness and solubility, of the dye.

Table 2: General Scheme for Azo Dye Synthesis with this compound

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Diazotization | A primary aromatic amine, Sodium Nitrite (B80452), Acid (e.g., HCl) | Aromatic Diazonium Salt |

| 2 | Azo Coupling | Aromatic Diazonium Salt, this compound, Base | Azo Dye |

Use in Advanced Functional Materials

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced functional materials. Related nitrocatechols have been identified as significant components of atmospheric brown carbon, which are light-absorbing organic aerosols that impact air quality and climate. copernicus.orgacs.org While this is an environmental context, the light-absorbing properties of such nitroaromatic compounds are of interest for materials science applications, such as in the development of organic photodetectors or light-harvesting systems.

Furthermore, the ability of catechol-containing molecules to be incorporated into porous organic frameworks opens up possibilities for creating materials with tailored functionalities. For instance, microporous covalent triazine polymers synthesized from aromatic precursors have demonstrated significant carbon dioxide and methane (B114726) storage capacities. rsc.org By incorporating this compound into such frameworks, it may be possible to create materials with enhanced gas sorption properties, potentially influenced by the polar nitro group. The redox activity of the catechol unit could also be exploited in the design of materials for energy storage, such as in organic batteries or supercapacitors.

Future Research Perspectives and Challenges for 3 Methyl 4 Nitrobenzene 1,2 Diol

Addressing Synthetic Challenges and Enhancing Efficiency

The synthesis of 3-methyl-4-nitrobenzene-1,2-diol, primarily through the nitration of 4-methylcatechol (B155104), presents several challenges that are characteristic of electrophilic aromatic substitution on highly activated rings. Traditional nitration methods often employ harsh and corrosive acid mixtures, such as nitric and sulfuric acid, which can lead to poor regioselectivity, over-nitration, and the formation of undesirable byproducts. frontiersin.orgnih.govfrontiersin.org These methods not only result in lower yields and complex purification procedures but also pose significant environmental and safety concerns due to the use of non-regenerable acids and the generation of hazardous waste. frontiersin.orgnih.govfrontiersin.org

A primary challenge is achieving high regioselectivity. The hydroxyl groups of the catechol moiety are strongly activating and ortho-, para-directing, while the methyl group is also activating and ortho-, para-directing. quora.com This complex interplay of directing effects can lead to a mixture of isomers, complicating the synthesis of the desired this compound. Future research must focus on developing more selective nitration protocols. frontiersin.orgrsc.org This could involve the use of milder nitrating agents, protective group strategies to temporarily block reactive sites, or the exploration of alternative catalytic systems that can precisely control the position of nitration. frontiersin.org

Enhancing the efficiency and safety of the synthesis is another critical research direction. Continuous flow chemistry offers a promising alternative to traditional batch processing. acs.orgvapourtec.comewadirect.comresearchgate.net Flow reactors provide superior control over reaction parameters such as temperature and stoichiometry, which is crucial for managing the highly exothermic nature of nitration. vapourtec.comewadirect.com The small reaction volumes inherent in flow systems minimize the risks associated with runaway reactions and allow for the safer handling of potentially hazardous reagents. acs.orgresearchgate.net Research into optimizing flow conditions, including reactor design, residence time, and the use of less concentrated acids, could lead to significantly higher yields, improved purity, and a more sustainable and scalable manufacturing process. vapourtec.comnih.gov

Table 1: Comparison of Traditional vs. Future Synthetic Approaches for this compound

| Feature | Traditional Batch Synthesis | Future Flow Chemistry Synthesis |

| Reagents | Concentrated nitric and sulfuric acids | Milder acids, potentially recyclable catalysts |

| Selectivity | Often poor, leading to isomeric mixtures | Higher regioselectivity through precise control |

| Safety | High risk of exothermic runaway reactions | Significantly improved safety due to small reaction volumes |

| Efficiency | Lower yields, complex purification | Higher yields and purity, simplified workup |

| Sustainability | High waste generation, use of corrosive acids | Reduced waste, potential for greener reagents |

Exploring Novel Reactivity Patterns and Derivatization

The chemical structure of this compound, featuring two adjacent hydroxyl groups, a nitro group, and a methyl group on an aromatic ring, offers a rich landscape for exploring novel reactivity and creating a diverse range of derivatives. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro group significantly influences the molecule's reactivity. quora.comcopernicus.org

Future research should systematically investigate the reactivity of both the hydroxyl and nitro functionalities. The catechol moiety is known for its ability to form complexes with metal ions and to be oxidized to form quinone-type structures. frontiersin.org The presence of the nitro group, however, modulates this reactivity. susos.com Understanding how the nitro group affects the pKa of the hydroxyl groups and the redox potential of the catechol unit is crucial for designing new derivatization strategies. susos.com For instance, selective protection and activation of the hydroxyl groups could open pathways to new ethers, esters, and other functionalized derivatives with tailored properties.

The nitro group itself is a versatile functional handle that can be reduced to an amino group, which in turn can be diazotized or participate in a wide array of condensation and cross-coupling reactions. vapourtec.com This opens the door to the synthesis of novel heterocyclic compounds and polymers derived from this compound. Furthermore, the direct reaction of nucleophiles with the nitro group in nitroaromatic compounds has been shown to yield interesting hydroxylamine (B1172632) derivatives, a reaction pathway that remains largely unexplored for this specific molecule. organic-chemistry.org

Systematic studies on the derivatization of this compound could lead to the development of molecules with specific applications, such as enzyme inhibitors, where the catechol and nitro functionalities can interact with biological targets. nih.govnih.gov The synthesis of bifunctional molecules, where the nitrocatechol unit is linked to another pharmacophore, has already shown promise in the development of potent inhibitors. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and their application to the study of this compound presents exciting opportunities. nih.govnih.gov These computational tools can accelerate the discovery of new synthetic routes, predict reaction outcomes, and aid in the design of novel derivatives with desired properties. youtube.com

One of the key challenges in the synthesis of this compound is the optimization of reaction conditions to maximize yield and selectivity. Deep reinforcement learning models have demonstrated the ability to efficiently optimize chemical reactions by iteratively suggesting new experimental conditions based on previous results. nih.gov Applying such algorithms to the nitration of 4-methylcatechol could significantly reduce the experimental effort required to find the optimal temperature, reagent concentrations, and residence time in a flow reactor. nih.govyoutube.com

Furthermore, ML models can be trained to predict the reactivity and metabolic pathways of nitroaromatic compounds. bohrium.comwustl.eduacs.org By developing quantitative structure-activity relationship (QSAR) models, it may be possible to predict the biological activity or toxicity of new derivatives of this compound before they are synthesized. nih.gov This in silico screening can help prioritize synthetic targets and reduce the reliance on costly and time-consuming experimental assays. Computational tools can also be used to explore the vast chemical space of possible derivatives, suggesting novel structures with enhanced properties for specific applications. youtube.com

Table 2: Potential Applications of AI/ML in the Study of this compound

| Application Area | Specific AI/ML Tool/Technique | Expected Outcome |

| Synthesis Optimization | Deep Reinforcement Learning, Bayesian Optimization | Rapid identification of optimal reaction conditions for higher yield and selectivity. nih.govyoutube.com |

| Reactivity Prediction | Gaussian Process Regression, Neural Networks | Accurate prediction of reaction outcomes and exploration of novel reaction pathways. youtube.com |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | In silico prediction of biological activity, toxicity, and material properties of derivatives. nih.gov |

| Derivative Design | Generative Models | Automated design of novel molecules with desired characteristics. |

Development of Sustainable Synthesis Routes

The development of sustainable or "green" synthesis routes for this compound is a critical area of future research, driven by the need to minimize the environmental impact of chemical manufacturing. nih.govresearchgate.net This involves adhering to the principles of green chemistry, such as using less hazardous reagents, maximizing atom economy, and reducing energy consumption. mdpi.com

A key focus will be the replacement of traditional nitrating agents with more environmentally benign alternatives. frontiersin.orgnih.gov Research into solid acid catalysts, metal nitrates, or other nitrating systems that avoid the use of concentrated sulfuric acid could significantly reduce the generation of corrosive waste. ewadirect.com Another promising avenue is the use of aqueous reaction media, which can reduce the reliance on volatile organic solvents. frontiersin.orgrsc.org

Biocatalysis offers a powerful tool for developing sustainable synthetic pathways. Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous environments. chemrxiv.orgchemrxiv.org While the direct enzymatic nitration of catechols is challenging, the use of nitroreductase enzymes to selectively reduce the nitro group in derivatives of this compound could be a key step in multi-step green syntheses. chemrxiv.org The development of cofactor-free biocatalytic hydrogenation systems for nitro compounds further enhances the sustainability of such processes. chemrxiv.orgchemrxiv.org

The integration of flow chemistry with green chemistry principles also holds significant potential. Continuous flow processes can improve energy efficiency and reduce waste by enabling precise control over reaction conditions and facilitating easier product isolation. researchgate.net

Expanding Applications in Green Technologies and Advanced Materials

The unique chemical functionalities of this compound and its derivatives make them promising candidates for a range of applications in green technologies and advanced materials. The catechol moiety is well-known for its strong adhesion to a variety of surfaces, including metals and metal oxides. frontiersin.orgsusos.com This property, combined with the stability imparted by the nitro group, makes nitrocatechol-based compounds excellent candidates for developing novel surface coatings and adhesives. susos.com

One particularly promising application is in the development of green corrosion inhibitors. researchgate.netmdpi.comnih.govnih.govresearchgate.net The ability of the catechol unit to form a protective layer on metal surfaces can significantly inhibit corrosion. nih.gov Derivatives of this compound could be explored as effective, biodegradable, and non-toxic alternatives to conventional corrosion inhibitors, which are often based on heavy metals or other hazardous substances. researchgate.net

In the realm of advanced materials, the phenolic nature of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of functional polymers. frontiersin.org The incorporation of this nitrocatechol unit into polymer backbones could impart unique properties such as self-healing capabilities, underwater adhesion, and stimuli-responsiveness. frontiersin.org These materials could find applications in biomedical devices, sensors, and smart coatings.

Further research into the derivatization of this compound could also lead to the development of novel organic electronic materials, where the electron-donating and -withdrawing groups can be tuned to control the electronic properties of the resulting molecules. The formation of secondary organic aerosols from nitrocatechols in the atmosphere is an area of environmental research where a deeper understanding of the chemistry of this compound is also relevant. researchgate.netacs.orgacs.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-methyl-4-nitrobenzene-1,2-diol, and what challenges arise in achieving high purity?

Methodological Answer: The synthesis typically involves nitration of dihydroxybenzene derivatives followed by regioselective methylation. Key challenges include controlling nitro group orientation (para vs. meta positions) and avoiding over-nitration or side reactions. Purification can be achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and H/C NMR spectroscopy are critical for verifying purity and regiochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- FTIR : Identify nitro (-NO) stretching vibrations (~1520–1350 cm) and hydroxyl (-OH) bands (~3300 cm).

- NMR : H NMR resolves methyl group protons (δ ~2.3 ppm) and aromatic protons (δ 6.5–7.5 ppm). C NMR distinguishes nitro-substituted carbons (δ ~145–150 ppm).

- UV-Vis : Monitor π→π* transitions in the nitro-aromatic system (λ ~280–320 nm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight confirmation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies using a factorial design (pH 2–12 and temperatures 25–60°C). Monitor degradation via HPLC at regular intervals. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Note: Nitro groups may hydrolyze under alkaline conditions, requiring buffered solutions for long-term storage .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: Implement a 2 factorial design to test variables:

- Factors : Nitrating agent concentration (e.g., HNO), reaction temperature, and catalyst type (e.g., HSO vs. acetic acid).

- Response Variables : Yield, purity, and reaction time. Statistical analysis (ANOVA) identifies significant interactions. For example, higher HNO concentrations may improve yield but reduce selectivity due to over-nitration .

Q. What strategies resolve contradictions in spectroscopic data when analyzing degradation products?

Methodological Answer:

- Cross-Validation : Combine HPLC-MS to separate and identify degradation byproducts.

- Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra of proposed degradation structures and match experimental data.

- Thermodynamic Analysis : Calculate Gibbs free energy changes to predict stable degradation pathways .

Q. How do electronic effects of the nitro and methyl groups influence the compound’s reactivity in electrophilic substitution?

Methodological Answer: Conduct computational studies (e.g., Gaussian software) to map electron density via molecular electrostatic potential (MEP) surfaces. Experimentally, compare reaction rates with analogs (e.g., 4-nitro vs. 5-nitro isomers) in bromination or sulfonation reactions. The nitro group’s meta-directing effect and the methyl group’s ortho/para activation can create competing regiochemical outcomes .

Q. What experimental approaches evaluate the compound’s interactions with biological macromolecules (e.g., DNA or enzymes)?

Methodological Answer:

- Spectroscopic Titration : Use UV-Vis or fluorescence spectroscopy to measure binding constants () with DNA (e.g., calf thymus DNA).

- Viscosity Measurements : Monitor changes in DNA viscosity upon compound binding to infer intercalation vs. groove-binding modes.

- Molecular Docking : Simulate interactions using AutoDock Vina to identify binding sites and affinity .

Data Analysis and Innovation

Q. How can researchers address discrepancies in reported thermodynamic stability data?

Methodological Answer:

- Calorimetry : Perform differential scanning calorimetry (DSC) to measure melting points and decomposition enthalpies.

- Comparative Studies : Replicate prior experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables.

- Meta-Analysis : Use statistical tools to aggregate data from multiple studies, weighting results by experimental rigor .

Q. What role does this compound play in environmental surface chemistry studies?

Methodological Answer:

- Adsorption Experiments : Apply attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy to study interactions with indoor surfaces (e.g., glass, polymers).

- Oxidation Studies : Expose the compound to ozone or hydroxyl radicals in a chamber reactor, and analyze products via GC-MS. This reveals degradation pathways relevant to indoor air quality .

Q. How can AI-driven tools enhance predictive modeling of the compound’s properties?

Methodological Answer: Train machine learning models on datasets of nitroaromatic compounds to predict properties like solubility, toxicity, or reactivity. Integrate with COMSOL Multiphysics for reaction simulation under dynamic conditions (e.g., flow reactors). Validate predictions with targeted synthesis and characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.